5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of the compound suggests that it has a complex three-dimensional shape due to the presence of the pyrrolidine ring and other cyclic structures. The pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
This chemical compound's synthesis often involves multi-step reactions that yield complex heterocyclic structures. For instance, Hu et al. (2006) described a process that involves sequential reactions starting from 4-amino-5-pyridin-4-yl-s-triazole-3-thiol, leading to various oxime and oxime-ether derivatives with potential antibacterial activities. Similarly, Jones et al. (2006) discussed selenocyclisations of homoallylic sulfonamides, yielding β-selanyl-pyrrolidines through a 5-endo-trig pathway, showcasing a method to elaborate on substituted pyrrolidines, pyrrolines, and their derivatives with varied stereochemical outcomes. The exploration of 1,2,4-Oxadiazines and 1,2,4-Thiadiazines by Norris (2008) sheds light on their formation through intramolecular cyclization processes and their significance in producing compounds with antibiotic and diuretic properties.
Antimicrobial and Antibacterial Activities
Several studies have focused on synthesizing new compounds derived from or related to the core structure of interest due to their promising antimicrobial and antibacterial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activity. Raja and Perumal (2006) highlighted the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a five-component reaction, which involved a novel tandem Mannich-enamine-substitution sequence. Wardkhan et al. (2008) discussed the synthesis and antimicrobial activities of thiazoles and their fused derivatives, pointing towards the potential of these compounds in developing new antibacterial agents.
Synthesis of Pyrimidine Derivatives and Cytotoxic Activity
The creation of pyrimidine derivatives and their evaluation for cytotoxic activities against various cell lines highlight another significant application. Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, examining their cytotoxicity against human umbilical vein endothelial cells (HUVEC) and various cancer cell lines. Their findings contribute to the ongoing search for new anticancer agents. Gagosz, Moutrille, and Zard (2002) developed a tin-free source of amidyl radicals, offering a new pathway to synthesize pyrrolidinone derivatives, which could have implications in the development of compounds with potential therapeutic applications.
These examples demonstrate the chemical compound's versatility and potential in the synthesis of complex heterocyclic structures, its role in developing new antimicrobial and antibacterial agents, and its application in creating novel anticancer agents. The studies mentioned offer a glimpse into the compound's broad utility in scientific research, providing foundational knowledge for further exploration and development in various fields of chemistry and medicine.
Sources:
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-12(19-7-3-4-8-19)9-22-16-17-14(21)13-10-5-1-2-6-11(10)23-15(13)18-16/h1-9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLSEIFPYKSYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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